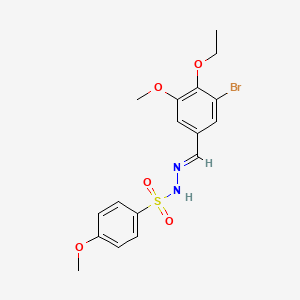![molecular formula C17H17N3O7 B5762304 3-nitro-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5762304.png)
3-nitro-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-nitro-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide, also known as NTBC, is a chemical compound that has been extensively studied for its potential applications in scientific research. NTBC belongs to a class of compounds known as tyrosine kinase inhibitors, which are known to inhibit the activity of enzymes that play a crucial role in various biochemical processes.
Mechanism of Action
3-nitro-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide exerts its pharmacological effects by inhibiting the activity of HPPD, which leads to a decrease in the production of toxic metabolites. 3-nitro-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide binds to the active site of HPPD and prevents the enzyme from catalyzing the conversion of 4-hydroxyphenylpyruvate to homogentisic acid. This results in a decrease in the production of toxic metabolites and a reduction in the symptoms of HT1.
Biochemical and physiological effects:
3-nitro-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide has been shown to be effective in reducing the levels of toxic metabolites in patients with HT1. 3-nitro-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide treatment has also been shown to improve liver function and reduce the risk of liver failure in patients with HT1. In addition, 3-nitro-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide has been shown to have antioxidant properties and may have potential applications in the treatment of oxidative stress-related disorders.
Advantages and Limitations for Lab Experiments
3-nitro-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide has several advantages for lab experiments, including its high potency, specificity, and selectivity for HPPD. 3-nitro-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide is also relatively easy to synthesize and purify, making it readily available for research purposes. However, 3-nitro-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide has some limitations, including its potential toxicity and the need for careful dosing and monitoring in animal studies.
Future Directions
3-nitro-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide has potential applications in the treatment of various metabolic disorders, including HT1 and other disorders characterized by the accumulation of toxic metabolites. Future research should focus on further elucidating the mechanism of action of 3-nitro-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide and identifying potential new targets for its pharmacological effects. In addition, the development of new analogs of 3-nitro-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide with improved pharmacological properties may lead to the development of more effective treatments for metabolic disorders.
Synthesis Methods
The synthesis of 3-nitro-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide involves the reaction of 3-nitrobenzoic acid with 3,4,5-trimethoxybenzoyl chloride and subsequent reaction with N,N'-dicyclohexylcarbodiimide and N,N-dimethylformamide. The resulting product is purified by recrystallization and characterized by various spectroscopic techniques.
Scientific Research Applications
3-nitro-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide has been extensively studied for its potential applications in scientific research, particularly in the field of metabolic disorders. 3-nitro-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide has been shown to be a potent inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme that plays a crucial role in the breakdown of tyrosine and phenylalanine. Inhibition of HPPD leads to a decrease in the production of toxic metabolites and has been shown to be effective in treating hereditary tyrosinemia type 1 (HT1), a rare metabolic disorder characterized by the accumulation of toxic metabolites.
properties
IUPAC Name |
[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 3,4,5-trimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O7/c1-24-13-8-11(9-14(25-2)15(13)26-3)17(21)27-19-16(18)10-5-4-6-12(7-10)20(22)23/h4-9H,1-3H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIHIFNSOJZLLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)ON=C(C2=CC(=CC=C2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)O/N=C(/C2=CC(=CC=C2)[N+](=O)[O-])\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26666438 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-nitro-N'-{[(3,4,5-trimethoxyphenyl)carbonyl]oxy}benzenecarboximidamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine](/img/structure/B5762230.png)

![4-fluoro-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5762241.png)
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea](/img/structure/B5762254.png)


![4-chloro-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5762263.png)
![N-(2-furylmethyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea](/img/structure/B5762265.png)
![(4-fluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B5762273.png)



![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5762319.png)
